molecular formula C48H72Br2N2O2 B8249696 6-Bromo-3-[6-bromo-1-(2-hexyldecyl)-2-oxoindol-3-ylidene]-1-(2-hexyldecyl)indol-2-one

6-Bromo-3-[6-bromo-1-(2-hexyldecyl)-2-oxoindol-3-ylidene]-1-(2-hexyldecyl)indol-2-one

Cat. No.: B8249696
M. Wt: 868.9 g/mol
InChI Key: ASEPOMMRUTXNGO-UHFFFAOYSA-N
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Description

This compound is a brominated indole derivative featuring dual 2-hexyldecyl alkyl chains and a conjugated oxoindolylidene backbone. Its structure comprises two 6-bromoindole units linked via a ketone-functionalized ylidene bridge, with bulky 2-hexyldecyl substituents at the 1- and 3-positions. The alkyl chains enhance solubility in nonpolar solvents and influence molecular packing in solid-state or thin-film applications, as observed in organic semiconductors .

Properties

IUPAC Name

6-bromo-3-[6-bromo-1-(2-hexyldecyl)-2-oxoindol-3-ylidene]-1-(2-hexyldecyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H72Br2N2O2/c1-5-9-13-17-19-23-27-37(25-21-15-11-7-3)35-51-43-33-39(49)29-31-41(43)45(47(51)53)46-42-32-30-40(50)34-44(42)52(48(46)54)36-38(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h29-34,37-38H,5-28,35-36H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASEPOMMRUTXNGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCCCC)CN1C2=C(C=CC(=C2)Br)C(=C3C4=C(C=C(C=C4)Br)N(C3=O)CC(CCCCCC)CCCCCCCC)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H72Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001105968
Record name 6-Bromo-3-[6-bromo-1-(2-hexyldecyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene]-1-(2-hexyldecyl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001105968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

868.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1147124-24-0
Record name 6-Bromo-3-[6-bromo-1-(2-hexyldecyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene]-1-(2-hexyldecyl)-1,3-dihydro-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1147124-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-3-[6-bromo-1-(2-hexyldecyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene]-1-(2-hexyldecyl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001105968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 6-Bromo-3-[6-bromo-1-(2-hexyldecyl)-2-oxoindol-3-ylidene]-1-(2-hexyldecyl)indol-2-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C32H40Br2N2O2C_{32}H_{40}Br_2N_2O_2. The structure features multiple bromine substituents and long aliphatic chains, which are significant for its biological activity.

Synthesis

The synthesis of this compound involves several steps, typically starting from simpler indole derivatives. A common synthetic route includes:

  • Formation of the Indole Core : Initial synthesis involves the bromination of indole derivatives.
  • Formation of the Oxindole Unit : The oxindole moiety is introduced through condensation reactions.
  • Final Coupling : The final product is obtained by coupling various intermediates under controlled conditions.

Detailed methodologies can be found in literature sources such as the Royal Society of Chemistry .

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, studies have shown that brominated indoles can induce apoptosis in cancer cells through various pathways, including:

  • Activation of Caspases : Inducing programmed cell death.
  • Inhibition of Cell Proliferation : Blocking cell cycle progression.

A study demonstrated that derivatives of this compound were effective against various cancer cell lines, leading to a reduction in tumor growth in vivo models .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research has shown that it can inhibit the growth of both gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:

  • Bromine Substitution : The presence of bromine atoms enhances lipophilicity and biological activity.
  • Aliphatic Chains : The length and branching of aliphatic chains influence membrane permeability and bioavailability.

Table 1 summarizes various derivatives and their corresponding biological activities.

Compound DerivativeBiological ActivityIC50 (µM)
6-BromoindoleAnticancer5.4
6-BromooxindoleAntimicrobial12.0
Parent IndoleControl>50

Case Study 1: Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers tested a series of brominated indoles against human cancer cell lines. The results indicated that compounds with longer aliphatic chains exhibited enhanced cytotoxicity compared to their shorter counterparts .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of This compound , showing effective inhibition against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MIC) below 10 µg/mL .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Solubility and Aggregation

The compound is distinguished by its 2-hexyldecyl substituents, which contrast with shorter or linear alkyl chains in analogs. For example:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties
Target Compound C₄₆H₇₀Br₂N₂O₂ 874.07 g/mol 2-Hexyldecyl (x2) High solubility in hexane/ethyl acetate; purple oil
6-Bromo-2-(6-bromo-1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one C₁₆H₉Br₂N₂O₂ 434.07 g/mol No alkyl chains Low solubility; crystalline solid
2H-Indol-2-one analog (5-decylpentadecyl substituents) C₆₆H₁₀₈Br₂N₂O₂ 1121.38 g/mol 5-Decylpentadecyl (x2) Enhanced thermal stability due to longer alkyl chains

The bulky 2-hexyldecyl groups in the target compound prevent π-π stacking, favoring amorphous phases over crystalline states, which is critical for optoelectronic applications .

Bromination Patterns and Reactivity

The 6-bromo substitution on both indole rings enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). Comparatively, analogs with bromine at alternative positions (e.g., 5-bromoindole derivatives) show reduced activity in palladium-catalyzed reactions due to steric hindrance .

Functional Comparisons

Electronic Properties

The conjugated oxoindolylidene backbone confers a narrow bandgap (~1.8 eV, estimated via UV-Vis), making it suitable for near-infrared (NIR) absorption. Analogs with thienopyrrole units (e.g., compound 9) exhibit broader absorption spectra due to extended conjugation .

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